molecular formula C10H9ClF3NO2 B14840459 Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate

Cat. No.: B14840459
M. Wt: 267.63 g/mol
InChI Key: NKTXQTHUJWMGGD-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is a pyridine-based compound featuring a trifluoromethyl group at the 2-position, a chlorine atom at the 3-position, and an ethyl ester at the 5-acetate moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[5-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)4-6-3-7(11)9(15-5-6)10(12,13)14/h3,5H,2,4H2,1H3

InChI Key

NKTXQTHUJWMGGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)C(F)(F)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 of the pyridine ring is susceptible to nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group at position 2, which polarizes the C-Cl bond.

Key Reactions:

  • Cyanide Displacement:
    Treatment with potassium cyanide (KCN) or sodium cyanide (NaCN) in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C yields 3-cyano-2-(trifluoromethyl)pyridine-5-acetate. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism .

    Conditions:

    • Solvent: Dichloromethane or acetonitrile

    • Temperature: 60–80°C

    • Catalyst: Triethylamine or DBU (1,8-diazabicycloundec-7-ene)

    • Yield: 58–72%

  • Methoxylation:
    Reaction with sodium methoxide (NaOMe) in methanol replaces chlorine with a methoxy group, producing 3-methoxy-2-(trifluoromethyl)pyridine-5-acetate.

Ester Hydrolysis

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Pathways:

ConditionReagentsProductYield
Acidic HydrolysisH₂SO₄ (conc.), H₂O/EtOH3-Chloro-2-(trifluoromethyl)pyridine-5-acetic acid85–90%
Basic HydrolysisNaOH (2M), H₂O/THFSodium salt of the carboxylic acid78–82%

The acidic route is preferred for high-purity carboxylic acid isolation, while the basic method facilitates further derivatization.

Reduction Reactions

The trifluoromethylpyridine core remains stable under reducing conditions, allowing selective modification of the ester group.

Examples:

  • Ester to Alcohol:
    Catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 3-chloro-2-(trifluoromethyl)pyridine-5-ethanol.

    • Yield: 65–75% (LiAlH₄ in THF, 0°C to RT)

  • Nitrile Formation:
    Reaction with ammonia in ethanol at elevated temperatures converts the ester to an amide intermediate, which can be dehydrated to a nitrile using POCl₃.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature limits electrophilic substitution, but directed metallation strategies enable functionalization.

Directed Ortho-Metalation (DoM):

  • Lithiation:
    Treatment with LDA (lithium diisopropylamide) at -78°C generates a lithium intermediate at position 4 or 6, which reacts with electrophiles (e.g., DMF for formylation or I₂ for iodination) .

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C-C bond formation.

Notable Examples:

Reaction TypeCatalytic SystemCoupling PartnerProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidBiaryl derivatives70–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary aminesArylaminated products65–75%

These reactions are critical for synthesizing advanced intermediates in pharmaceutical development .

Trifluoromethyl Group Stability

The -CF₃ group exhibits high thermal and chemical stability, remaining intact under harsh conditions (e.g., strong acids/bases, temperatures up to 150°C) .

Research Findings and Industrial Relevance

  • Antibacterial Intermediate: Derivatives of this compound have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) via inhibition of bacterial fatty acid synthesis.

  • Agrochemical Applications: Its trifluoromethylpyridine derivatives are used in pesticides due to enhanced metabolic stability and lipophilicity .

This compound’s versatility underscores its importance in synthetic chemistry, enabling access to structurally diverse molecules for biomedical and material science applications.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs with Ester Variations

The substitution of the ester group (ethyl vs. methyl) significantly impacts physicochemical properties:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 1053656-47-5 C10H9ClF3NO2 267.64 Higher lipophilicity due to ethyl ester
Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate 885949-63-3 C9H7ClF3NO2 253.61 Lower boiling point compared to ethyl analog

Key Findings :

  • The ethyl ester variant (1053656-47-5) exhibits greater lipophilicity, enhancing solubility in organic solvents, while the methyl analog (885949-63-3) may favor aqueous solubility due to its smaller alkyl chain .
  • Predicted boiling points for ethyl esters are generally higher than methyl esters (e.g., 524.9±50.0 °C for a related ethyl compound vs. ~500 °C for methyl derivatives) .

Analogs with Additional Substituents

Substituents like carbamoyl or fluorophenyl groups introduce functional complexity:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Notable Features
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate 478063-75-1 C18H15ClF4N2O3 418.77 Carbamoyl group enhances hydrogen-bonding potential
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetate 1431842-79-3 C10H7ClF5NO2 303.61 Difluoroacetate group increases electronegativity

Key Findings :

  • The difluoroacetate analog (1431842-79-3) shows enhanced stability under acidic conditions, attributed to electron-withdrawing fluorine atoms .

Pyridine Derivatives with Trifluoromethyl Groups

Trifluoromethylpyridines are common in agrochemicals and pharmaceuticals:

Compound Name CAS Number Molecular Formula Application
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Not specified C13H8F6N2O2 Intermediate in herbicide synthesis
3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid 1000522-34-8 C8H5ClF3NO2 Precursor for drug discovery

Key Findings :

  • The pyrimidine derivative (C13H8F6N2O2) demonstrates dual trifluoromethyl groups, amplifying its electron-deficient character and reactivity in nucleophilic substitutions .
  • The acetic acid derivative (1000522-34-8) is a hydrolysis product of ethyl esters, highlighting the reversibility of esterification reactions in synthetic pathways .

Biological Activity

Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article examines its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound belongs to the trifluoromethylpyridine family, characterized by its molecular formula C9H8ClF3NC_9H_8ClF_3N and a molecular weight of approximately 267.63 g/mol. The presence of the trifluoromethyl group (-CF₃) enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes effectively.

The trifluoromethyl group significantly influences the compound's ability to interact with biological targets. Research indicates that this interaction can modulate enzyme activity and receptor interactions, which may lead to therapeutic effects against various diseases, particularly neurological and inflammatory disorders.

Key Mechanisms:

  • Enhanced Membrane Permeability : The trifluoromethyl group increases the compound's ability to cross cell membranes.
  • Enzyme Inhibition : It can inhibit specific enzymes that play roles in disease pathways, potentially offering therapeutic benefits.
  • Receptor Modulation : The compound may interact with receptors involved in neurotransmission and inflammation.

In Vitro Studies

Several studies have investigated the biological activity of this compound. Notably, it has shown potential in inhibiting various biological pathways:

Activity EC50 (mg/L) Reference
Inhibition of enzyme activity83
Antibacterial activity against R. solanacearum40 - 78
Antichlamydial activityNot specified

Case Studies and Applications

  • Neurological Disorders : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating conditions like depression and anxiety. Its structural analogs have been studied for similar effects .
  • Anti-inflammatory Properties : this compound has been shown to reduce inflammation in preclinical models, highlighting its promise as a therapeutic agent for inflammatory diseases.
  • Agricultural Uses : Beyond medicinal applications, this compound is also being explored for its efficacy as an agrochemical, particularly in developing new herbicides and pesticides due to its biological activity against plant pathogens .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other compounds in its class:

Compound Name Molecular Formula Unique Features
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetateC₉H₈ClF₃NDifferent position of chlorine and trifluoromethyl groups
Ethyl N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]glycinateC₉H₈ClF₃NContains an amino acid moiety

Q & A

What are the common synthetic routes for Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetate?

Basic
Methodological Answer:
Two primary synthetic strategies are documented:

Suzuki-Miyaura Cross-Coupling : A boronic acid derivative (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) is coupled with a halogenated pyrimidine intermediate (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) under palladium catalysis. This method emphasizes regioselective bond formation, confirmed via LCMS (m/z 366 [M+H]+) and HPLC retention time analysis .

Ester Hydrolysis and Functionalization : The ethyl ester group undergoes base-mediated hydrolysis (e.g., NaOH in ethanol/water) to yield a carboxylic acid intermediate, followed by acid workup. LCMS (m/z 338 [M+H]+) is critical for verifying product purity .

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